molecular formula C8H15NO3 B14570363 Ethyl [(pent-4-en-1-yl)oxy]carbamate CAS No. 61807-45-2

Ethyl [(pent-4-en-1-yl)oxy]carbamate

Cat. No.: B14570363
CAS No.: 61807-45-2
M. Wt: 173.21 g/mol
InChI Key: VODATHRENPFZNI-UHFFFAOYSA-N
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Description

Ethyl [(pent-4-en-1-yl)oxy]carbamate is a synthetic carbamate ester derivative of interest in organic chemistry and pharmaceutical research. Carbamates are a significant class of compounds known for their utility as chemical intermediates and protecting groups in multi-step synthetic pathways, particularly for the introduction of amine functionalities . The pent-4-en-1-yloxy chain in this molecule provides a versatile handle for further chemical modification, such as through olefin metathesis or other addition reactions, making it a valuable building block for the development of more complex molecular architectures. This compound is supplied as a high-purity material for research and development purposes. It is intended for use by qualified laboratory professionals in controlled settings. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

61807-45-2

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl N-pent-4-enoxycarbamate

InChI

InChI=1S/C8H15NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3H,1,4-7H2,2H3,(H,9,10)

InChI Key

VODATHRENPFZNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NOCCCC=C

Origin of Product

United States

Preparation Methods

Propargyl Ether Alkylation and Carbamate Condensation

This two-step approach, adapted from Royal Society of Chemistry protocols, begins with the synthesis of propargyl ether intermediates. Benzyl propargyl ether is prepared via NaH-mediated deprotonation of propargyl alcohol followed by benzylation (86% yield). Subsequent treatment with ethyl chloroformate (ClCOOEt) in the presence of MeLi generates α,β-alkynoate esters, which undergo regioselective reduction to form Z-alkenes (>95:5 selectivity). Carbamate formation is achieved via condensation with ethylamine derivatives under basic conditions.

Key Data:

Step Reagents/Conditions Yield Selectivity
Propargyl ether synthesis NaH, BnBr, DMF, 0°C → rt 86% N/A
Alkynoate formation MeLi, ClCOOEt, THF, −78°C 99% >95:5 Z/E
Carbamate condensation Ethylamine, K2CO3, THF 78% N/A

This method’s advantages include high Z-selectivity and scalability, though the use of pyrophoric MeLi necessitates stringent safety protocols.

Telescoped Alkylation-Hydrolysis-Protection Sequence

A patent-derived strategy employs a telescoped process to minimize intermediate isolation. Starting with a ring-closed intermediate (compound 2), allylation using LDA and allyl bromide introduces the pent-4-en-1-yl group (72% yield). Hydrolysis with NaOH followed by carbamate protection using di-tert-butyl dicarbonate (Boc2O) yields the target compound. Notably, this method avoids high-risk reagents and achieves an 85% overall yield through process intensification.

Reaction Conditions:

  • Alkylation: LDA, allyl bromide, THF, −78°C → rt
  • Hydrolysis: 2M NaOH, 0°C → rt
  • Boc Protection: Boc2O, K2CO3, THF, 25°C

This approach is favored for industrial applications due to reduced solvent use and improved safety profiles.

Copper-Mediated Alkyne Carboxylation

A modified protocol from alkyne carboxylation literature involves CuI/TMEDA-mediated coupling of propargyl ethers with ethyl chloroformate. The reaction proceeds at −40°C, affording ethyl 4-(benzyloxy)but-2-ynoate in 89% yield. Hydrogenation over Pd/C followed by carbamate formation completes the sequence.

Advantages:

  • Mild conditions (−40°C) reduce side reactions.
  • Compatibility with diverse propargyl ether substrates.

Limitations:

  • Requires specialized catalysts (CuI/TMEDA).
  • Moderate yields in hydrogenation steps (76%).

Weinreb Amide Route to α,β-Unsaturated Carbamates

Adapting Weinreb amide chemistry, α,β-unsaturated esters are converted to enones via MeMgBr addition. Subsequent condensation with ethyl carbamate generates the target compound. This method excels in stereocontrol but suffers from lower yields (65%) due to competitive side reactions.

Critical Steps:

  • Weinreb amide formation: MeNHOMe·HCl, i-PrMgCl, THF, −5°C.
  • Enone synthesis: MeMgBr, THF, −30°C → −5°C.
  • Carbamate installation: Ethyl chloroformate, NEt3, CH2Cl2.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield Safety Scalability Cost
Propargyl Alkylation 78% Moderate High $$
Telescoped Process 85% High Industrial $
Cu-Mediated 76% Moderate Medium $$$
Weinreb Amide 65% High Low $$

The telescoped process emerges as the most industrially viable due to its safety and yield, whereas the propargyl alkylation route offers superior selectivity for research-scale applications.

Challenges and Optimization Strategies

Regioselectivity in Alkyne Functionalization

Unwanted regioisomers during alkyne carboxylation are mitigated by low-temperature conditions (−78°C) and stoichiometric CuI.

Byproduct Formation in Boc Protection

Excess Boc2O and controlled pH (8–9) minimize urea byproducts during carbamate installation.

Hazard Mitigation

Substituting MeLi with safer Grignard reagents (e.g., i-PrMgCl) reduces pyrophoric risks without compromising yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(pent-4-en-1-yl)oxy]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or pent-4-en-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Ethyl [(pent-4-en-1-yl)oxy]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl [(pent-4-en-1-yl)oxy]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Carcinogenicity and Mutagenicity

  • Ethyl carbamate: Classified as a Group 2A carcinogen (probable human carcinogen) due to metabolic activation to vinyl carbamate epoxide, a DNA-reactive metabolite. Chronic exposure induces lung, liver, and skin tumors in rodents .
  • Vinyl carbamate: 10–50 times more carcinogenic than ethyl carbamate. Directly mutagenic in Salmonella typhimurium assays and induces tumors at lower doses in mice .
  • This compound: No direct carcinogenicity data available.

Metabolic Pathways

  • Ethyl carbamate: Metabolized by CYP2E1 to N-hydroxyethyl carbamate and further oxidized to vinyl carbamate epoxide, the ultimate carcinogen .
  • Vinyl carbamate : Directly metabolized to vinyl carbamate epoxide without requiring N-hydroxylation, explaining its higher potency .
  • This compound: Predicted to undergo CYP-mediated oxidation at the pentenyl double bond, forming an epoxide. This pathway parallels vinyl carbamate’s metabolism and may confer similar genotoxic risks .

Analytical and Industrial Relevance

  • Detection : Ethyl carbamate is quantified in alcoholic beverages via GC–ECD or GC–MS with LODs as low as 1 µg/L . This compound would likely require similar methods, adjusted for its higher molecular weight.
  • Applications : While ethyl carbamate is restricted due to toxicity, its derivatives are explored in pesticide synthesis (e.g., chlorpropham) . The pentenyloxy substituent in this compound may confer unique reactivity for specialty chemical synthesis.

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